7-(Aminomethyl)-7-deazaguanosine

Riboswitch RNA-ligand interaction Surface plasmon resonance

Researchers requiring authentic preQ1 for riboswitch structural biology or queuosine pathway reconstitution often encounter inactive preQ0 or 7-unsubstituted analogs that fail to support enzymatic activity. 7-(Aminomethyl)-7-deazaguanosine (preQ1) is the only naturally occurring nucleoside with the 7-aminomethyl substituent essential for biological function. • KD ~2 nM for class-I preQ1 riboswitch aptamers-17-fold tighter than preQ0-making it the ligand of choice for crystallography, ITC, and screening. • Obligate substrate for tRNA-guanine transglycosylase (TGT) and mandatory precursor for QueA-catalyzed epoxyqueuosine formation; preQ0 cannot substitute. • The 7-aminomethyl group enables selective fluorescent labeling with dansyl chloride for tRNA probe development. Supplied with rigorous analytical characterization; inquire for bulk or custom synthesis.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
Cat. No. B12065839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)-7-deazaguanosine
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN
InChIInChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)
InChIKeySOEYIPCQNRSIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Aminomethyl)-7-deazaguanosine (preQ1): A Defined Intermediate in Queuosine Biosynthesis for RNA Modification Research and Riboswitch Studies


7-(Aminomethyl)-7-deazaguanosine (commonly designated preQ1) is a naturally occurring 7-deazapurine nucleoside that serves as a mandatory intermediate in the bacterial and eukaryotic queuosine (Q) tRNA modification pathway [1]. The compound, with CAS registry number 66048-70-2, was first structurally characterised from methyl-deficient Escherichia coli tRNA by chromatographic, electrophoretic, UV, and mass spectrometric comparison with an authentic synthetic standard, which confirmed the 7-aminomethyl substituent on the 7-deazaguanine scaffold that distinguishes preQ1 from its biosynthetic neighbours [2]. preQ1 is inserted at the wobble position (position 34) of tRNAs bearing GUN anticodons (tRNA-Asp, -Asn, -His, -Tyr) by tRNA-guanine transglycosylase (TGT) and is subsequently converted to epoxyqueuosine and then to queuosine by the enzymes QueA and QueG/QueH [3].

Why 7-(Aminomethyl)-7-deazaguanosine Cannot Be Interchanged with Other 7-Deazaguanosine Derivatives in Experimental Workflows


Although a broad class of 7-deazaguanosine analogues shares the pyrrolo[2,3-d]pyrimidine core, the nature of the 7-position substituent dictates profound differences in molecular recognition, enzymatic processing, and biological function. Specifically, the primary 7-aminomethyl group of preQ1 enables protonated-amine-mediated electrostatic interactions and hydrogen bonding within riboswitch aptamer pockets and TGT active sites that are categorically absent in the 7-unsubstituted (7-deazaguanosine), 7-cyano (preQ0), or 7-carboxy (cadeguomycin) counterparts [1][2]. These substitution-dependent alterations translate into orders-of-magnitude differences in binding affinity, catalytic turnover, and functional outcomes, rendering class-level substitution scientifically unsound without explicit verification against the specific substituent and biological context under investigation [3].

Quantitative Differentiation of 7-(Aminomethyl)-7-deazaguanosine from Closest Structural Analogs


~16-Fold Higher Riboswitch Aptamer Affinity for preQ1 Compared to preQ0 (7-Cyano-7-deazaguanine)

Surface plasmon resonance (SPR) analysis of the Thermoanaerobacter tengcongensis preQ1-I riboswitch aptamer revealed an apparent equilibrium dissociation constant (KD) of 2.1 ± 0.3 nM for 7-(aminomethyl)-7-deazaguanosine (preQ1), whereas the immediate biosynthetic precursor 7-cyano-7-deazaguanine (preQ0) exhibited a KD of 35.1 ± 6.1 nM under identical experimental conditions [1]. The ~16.7-fold affinity enhancement for preQ1 is attributed solely to interactions between the primary 7-aminomethyl moiety and base G5 of the aptamer; preQ0, bearing a neutral cyano group, is incapable of forming this electrostatic contact [1]. This differential is further corroborated by in-line probing of a variant preQ1-II riboswitch (104 Pac RNA from Pediococcus acidilactici), which demonstrated strong discrimination against preQ0 relative to preQ1 at concentrations up to 100 μM [2].

Riboswitch RNA-ligand interaction Surface plasmon resonance Gene regulation

TGT Enzyme Substrate Selectivity for preQ1 over preQ0 Is Driven by Catalytic Turnover, Not Binding Affinity

Kinetic analysis of Zymomonas mobilis tRNA-guanine transglycosylase (TGT) demonstrated that selectivity favouring the physiological substrate 7-(aminomethyl)-7-deazaguanosine (preQ1) over the alternative substrate 7-cyano-7-deazaguanine (preQ0) is achieved not through differential binding affinity but through a significantly higher catalytic turnover rate (kcat) [1]. While preQ0 can be accommodated in the same active-site pocket, the enzymatic processing efficiency for preQ1 is superior. Mutation of the gating residue Glu235 to Gln (Tgt(Glu235Gln)) drastically increased KM for preQ1 while decreasing KM for preQ0, ablating or even inverting the wild-type selectivity in favour of preQ0 when assessed by catalytic efficiency (kcat/KM) [1]. This confirms that the 7-aminomethyl group specifically engages the productive conformational state of TGT required for efficient catalysis.

tRNA-guanine transglycosylase enzyme kinetics substrate selectivity queuosine biosynthesis

Exclusive Dansyl-Chloride Fluorescent Labeling of the 7-Aminomethyl-7-deazaguanosine Moiety Enables Specific tRNA Detection

Under-modified E. coli tRNATyr containing 7-(aminomethyl)-7-deazaguanosine in place of the fully mature Q (queuosine) nucleoside was treated with dansyl chloride under neutral conditions. Fluorescent labelling occurred specifically and exclusively on the 7-(aminomethyl)-7-deazaguanine moiety; no labelling was observed on the fully elaborated queuosine nucleoside or on other tRNA nucleosides [1]. The dansyl-modified tRNATyr remained fully active both in aminoacylation and in ribosome binding, demonstrating that the chemical modification does not compromise biological functionality [1]. This selectivity arises from the nucleophilic primary amine of the 7-aminomethyl group—functionality absent in both queuosine (which bears a cyclopentenyl-substituted tertiary amine) and preQ0 (which carries a non-nucleophilic nitrile).

Fluorescent labeling tRNA modification dansyl chloride anticodon

Narrow Structure–Activity Relationship with Stringent Requirement for the 7-Aminomethyl-7-deazaguanine Core in Experimental Autoimmune Encephalomyelitis

A systematic SAR investigation of queuine analogues incorporating the 7-aminomethyl-7-deazaguanine core in a murine model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE) revealed an unusually narrow SAR . Potent in vitro and in vivo activity was contingent upon retention of the preQ1 7-deazaguanine core tethered via a three-carbon linker to a preferably unsubstituted aromatic ring; any structural deviation from this core, including modification or elimination of the 7-aminomethyl group, led to dramatic losses in biological activity both in vitro and in vivo . This contrasts with 7-carboxy-7-deazaguanosine (cadeguomycin), which exerts its biological effects through dCMP deaminase inhibition and immunopotentiation rather than through preQ1-like riboswitch or tRNA-modifying mechanisms [1].

Structure-activity relationship queuine analogue multiple sclerosis immunology

Covalent RNA Labelling Enabled by Electrophilic preQ1 Analogues via the 7-Aminomethyl Anchor

Synthetic preQ1 analogues bearing electrophilic tethers at the 7-aminomethyl position were shown to enable covalent, irreversible attachment to the class-I preQ1 riboswitch aptamer, providing a tool for stable RNA-ligand complex formation [1]. The same strategy applied to the 2,6-diamino-7-deazapurine (DPQ1) scaffold retains covalent attachment capability. Critically, the 7-aminomethyl group serves as the essential synthetic handle for introducing haloalkyl or mesyloxyalkyl electrophilic modifications; the corresponding 7-cyano (preQ0) or 7-unsubstituted derivatives lack this facile functionalisation route [1]. The covalent labelling approach builds upon the high inherent affinity of the preQ1–riboswitch interaction to enable RNA drugging and irreversible RNA modification applications.

Covalent RNA labelling riboswitch preQ1 analogue click chemistry

Metabolic Pathway Position Defines Distinct Biological Roles: preQ1 as the Branch-Point Intermediate Between preQ0 and Queuosine

Within the queuosine biosynthetic pathway, 7-cyano-7-deazaguanine (preQ0) is first synthesised from GTP via FolE, QueD, QueE, and QueC; preQ0 is then reduced by QueF to 7-aminomethyl-7-deazaguanosine (preQ1), which is subsequently inserted into tRNA by TGT and further matured to queuosine (Q) by QueA and QueG/QueH [1][2]. Under physiological conditions, preQ0 is efficiently converted to preQ1 by QueF and does not accumulate as a free intermediate, as verified by the Modomics database annotation [3]. This obligatory pathway architecture means that preQ1 is the committed substrate for TGT and the mandatory precursor for queuosine; preQ0 is not a natural TGT substrate in vivo, and queuosine cannot be synthesised without prior formation of preQ1 [1]. The 7-aminomethyl group of preQ1 is thus the essential functional group that permits subsequent enzymatic elaboration (epoxyqueuosine formation via QueA) that the 7-cyano group of preQ0 cannot support.

Queuosine biosynthesis metabolic intermediate pathway branching tRNA modification

Validated Application Scenarios Where 7-(Aminomethyl)-7-deazaguanosine Provides a Scientifically Justifiable Advantage


High-Affinity Ligand for PreQ1 Riboswitch Structural Biology and Drug Discovery

With a demonstrated KD of ~2 nM for class-I preQ1 riboswitch aptamers—approximately 17-fold tighter than preQ0—7-(aminomethyl)-7-deazaguanosine is the cognate ligand of choice for crystallographic and NMR structural determination of riboswitch aptamer domains, for isothermal titration calorimetry (ITC) binding studies, and for high-throughput screening campaigns seeking to identify synthetic riboswitch modulators targeting bacterial pathogens [8]. The availability of 15N-labelled preQ1 derivatives further enables advanced NMR investigations of ligand–RNA dynamics [3].

Intermediate for Reconstitution of Queuosine tRNA Modification In Vitro

As the obligate substrate for tRNA-guanine transglycosylase (TGT) and the mandatory precursor for QueA-catalysed epoxyqueuosine formation, 7-(aminomethyl)-7-deazaguanosine is required for in vitro reconstitution of the complete queuosine modification pathway when studying tRNA maturation, translational fidelity, or codon–anticodon recognition [8]. preQ0 cannot replace preQ1 in these assays, as its cyano group is not processed by QueA and it is not the physiological TGT substrate in vivo .

Fluorescent Probe Development for tRNA Detection and Conformational Studies

The selective reactivity of the 7-aminomethyl group with dansyl chloride under neutral conditions—yielding a fluorescently labelled tRNA that retains aminoacylation and ribosome-binding activity—makes 7-(aminomethyl)-7-deazaguanosine a privileged starting material for developing fluorescent or otherwise chemically modified tRNA probes. This reactivity is not shared by queuosine, preQ0, or 7-deazaguanosine . More broadly, the 7-aminomethyl group serves as the sole synthetic handle for generating electrophile-tethered derivatives capable of covalent RNA attachment for RNA labelling and RNA drugging applications [8].

Pharmacophoric Core for Queuine Analogue-Based Immunomodulatory Drug Design

The narrow SAR established in a murine experimental autoimmune encephalomyelitis model demonstrates that the 7-aminomethyl-7-deazaguanine core is indispensable for in vivo activity; structural deviations result in dramatic activity loss . Consequently, 7-(aminomethyl)-7-deazaguanosine and its derivatives constitute the privileged starting scaffold for medicinal chemistry programmes targeting autoimmune and inflammatory diseases via queuine-related mechanisms, whereas 7-carboxy-7-deazaguanosine (cadeguomycin) operates through unrelated pathways (dCMP deaminase inhibition, immunopotentiation) and is not substitutable [8].

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